3-Amino-2-(trifluoromethyl)isonicotinaldehyde
Description
3-Amino-2-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group and a trifluoromethyl group attached to the pyridine ring
Properties
IUPAC Name |
3-amino-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXNUUSUWXIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(trifluoromethyl)isonicotinaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinaldehyde backbone. One common method involves the reaction of 2-(trifluoromethyl)isonicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(trifluoromethyl)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: 3-Amino-2-(trifluoromethyl)isonicotinic acid.
Reduction: 3-Amino-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-(trifluoromethyl)isonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)isonicotinaldehyde
- 3-Amino-4-(trifluoromethyl)isonicotinaldehyde
Uniqueness
3-Amino-2-(trifluoromethyl)isonicotinaldehyde is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
